molecular formula C20H17NO4 B3857580 2-Morpholin-4-yl-3-phenoxynaphthalene-1,4-dione

2-Morpholin-4-yl-3-phenoxynaphthalene-1,4-dione

Cat. No.: B3857580
M. Wt: 335.4 g/mol
InChI Key: RVZYJNXEMNSNIO-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-3-phenoxynaphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholin-4-yl-3-phenoxynaphthalene-1,4-dione typically involves the reaction of naphthoquinone derivatives with morpholine and phenol derivatives. One common method includes the condensation reaction between 2-chloro-3-phenoxynaphthalene-1,4-dione and morpholine under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Morpholin-4-yl-3-phenoxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different biological and chemical properties .

Scientific Research Applications

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-3-phenoxynaphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can damage cellular components, leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, further contributing to its biological activity .

Comparison with Similar Compounds

  • 2-Morpholin-4-yl-3-phenoxynaphthalene-1,4-dione
  • 2-(4-Chlorobenzylthio)-3-morpholinonaphthalene-1,4-dione
  • 2-[(5-Fluoro-1,3-benzothiazol-2-yl)amino]naphthalene-1,4-dione

Comparison: Compared to other similar compounds, this compound stands out due to its unique combination of morpholine and phenoxy groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-morpholin-4-yl-3-phenoxynaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c22-18-15-8-4-5-9-16(15)19(23)20(25-14-6-2-1-3-7-14)17(18)21-10-12-24-13-11-21/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZYJNXEMNSNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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